molecular formula C7H11ClN2O3 B1432294 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride CAS No. 1864057-54-4

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride

Cat. No.: B1432294
CAS No.: 1864057-54-4
M. Wt: 206.63 g/mol
InChI Key: MGFYYILQLQUHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H11ClN2O3 and a molecular weight of 206.63 g/mol This compound is characterized by the presence of a pyrrolidine ring fused to an oxazolidine-2,4-dione core, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the oxazolidine-2,4-dione core. One common method involves the reaction of 1,2-amino alcohols with α-ketoesters in the presence of a base to form the oxazolidine ring . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of the compound, and substituted oxazolidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyrrolidin-3-yl-1,3-oxazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c10-6-4-12-7(11)9(6)5-1-2-8-3-5;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFYYILQLQUHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C(=O)COC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride
Reactant of Route 2
3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride
Reactant of Route 3
3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride
Reactant of Route 4
3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride
Reactant of Route 5
3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride
Reactant of Route 6
3-(Pyrrolidin-3-yl)oxazolidine-2,4-dione hydrochloride

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